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molecular formula C14H13N3 B8599064 2-Amino-4,6-dimethyl-5-phenylpyridine-3-carbonitrile CAS No. 84596-25-8

2-Amino-4,6-dimethyl-5-phenylpyridine-3-carbonitrile

Cat. No. B8599064
M. Wt: 223.27 g/mol
InChI Key: ZGIQIAIBHXXVCI-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

2-Chloro-4,6-dimethyl-5-phenyl-3-pyridinecarbonitrile (8.3 grams) was dissolved in 110 ml DMSO and treated with gaseous NH3 at a temperature of 100°-110° C. After about 66 hours of heating and treatment with NH3, the reaction mixture was cooled and poured into ice water. A solid precipitate formed which was collected, washed with water, and then dried in an oven desicator. The identity of the desired product was confirmed by NMR.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([CH3:17])[N:3]=1.[NH3:18]>CS(C)=O>[NH2:18][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([CH3:17])[N:3]=1

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC1=NC(=C(C(=C1C#N)C)C1=CC=CC=C1)C
Name
Quantity
110 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After about 66 hours of heating
Duration
66 h
CUSTOM
Type
CUSTOM
Details
A solid precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven desicator

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=C1C#N)C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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